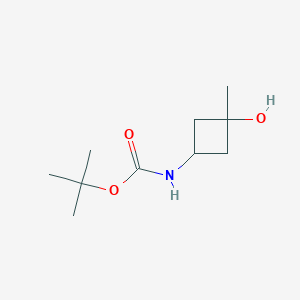
Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride” is a chemical compound with the CAS Number: 1427475-14-6 . It has a molecular weight of 239.1 and a linear formula of C8H12Cl2N2O2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H12Cl2N2O2 . This indicates that the molecule is composed of 8 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 1.09 mg/ml .Scientific Research Applications
Chemical Synthesis and Derivative Formation
Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride plays a significant role in chemical synthesis. It is used in the synthesis of various pyridone and pyridine derivatives. For instance, Kappe, Stelzel, and Ziegler (1983) demonstrated its use in synthesizing α-cyanoacetylated enamines, which are further cyclized to yield 4-hydroxy-2-pyridones and 2-amino-4-pyridones (Kappe, Stelzel, & Ziegler, 1983). Similarly, Al-Issa (2012) highlighted its application in creating a series of pyridine and fused pyridine derivatives, emphasizing its versatility in organic synthesis (Al-Issa, 2012).
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for various properties. Ukrainets, Gorokhova, Sydorenko, and Taran (2015) investigated the modification of pyridine moiety in the molecule for enhancing analgesic properties, indicating its potential in drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Catalyst in Chemical Reactions
The compound also serves as a catalyst in various chemical reactions. Wang and Zipse (1996) discussed its role in the ester aminolysis reaction, providing insights into its catalytic activities in organic transformations (Wang & Zipse, 1996).
Novel Compound Synthesis
Additionally, this chemical is instrumental in synthesizing novel compounds. Kinoshita and Mariyama (1975) employed it in the synthesis of a specific acid present in the antibiotic pyridomycin, showcasing its application in creating new therapeutic agents (Kinoshita & Mariyama, 1975).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .
Mechanism of Action
Action Environment
The action, efficacy, and stability of Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect its stability and efficacy.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride involves the reaction of 4-pyridinecarboxaldehyde with methyl glycinate hydrochloride in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with hydrochloric acid to yield the final product.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "methyl glycinate hydrochloride", "sodium triacetoxyborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-pyridinecarboxaldehyde (1.0 g, 8.0 mmol) and methyl glycinate hydrochloride (1.4 g, 10.0 mmol) in 20 mL of methanol.", "Step 2: Add sodium triacetoxyborohydride (1.8 g, 8.5 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding 10% hydrochloric acid (20 mL) and stir for an additional 30 minutes.", "Step 4: Filter the resulting precipitate and wash with water.", "Step 5: Dry the product under vacuum to yield Methyl 2-Amino-2-(4-pyridyl)acetate Dihydrochloride as a white solid (1.2 g, 70% yield)." ] } | |
CAS No. |
1427475-14-6 |
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
methyl 2-amino-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-2-4-10-5-3-6;/h2-5,7H,9H2,1H3;1H |
InChI Key |
ZCXXGMBRGDUBRA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1=CC=NC=C1)N.Cl.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=NC=C1)N.Cl |
sequence |
X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B3102856.png)
![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)


![7-Chloroimidazo[1,5-a]pyridine](/img/structure/B3102892.png)
![1-Thia-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B3102897.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)




